Cerium(III) iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triiodocerium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3HI/h;3*1H/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDZJUDTPVFRNB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Ce](I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeI3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.829 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] Yellow, brown, or green odorless powder; [MSDSonline] | |

| Record name | Cerous iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-87-6 | |

| Record name | Cerium iodide (CeI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerous iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cerium(III) Iodide: A Comprehensive Technical Guide

An In-depth Examination of the Chemical Formula, Structure, Properties, and Applications of Cerium(III) Iodide for Researchers and Drug Development Professionals.

This compound (CeI₃) is an inorganic compound that has garnered significant interest in various fields of chemical synthesis and materials science. As a source of the cerium(III) ion, it serves as a crucial precursor for the generation of organocerium reagents, which are highly valued in organic chemistry for their unique reactivity and selectivity. This guide provides a detailed overview of the chemical and physical properties of this compound, comprehensive experimental protocols for its synthesis, and an exploration of its applications, particularly those relevant to synthetic and medicinal chemistry.

Chemical Formula and Structure

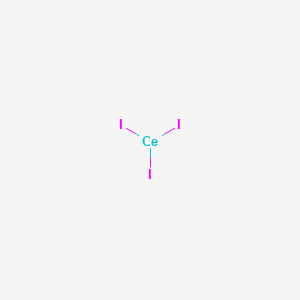

The chemical formula for this compound is CeI₃ .[1] It is an ionic compound consisting of cerium in its +3 oxidation state and three iodide anions.

Physicochemical Properties

This compound is a yellow crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] When exposed to air, it can turn brown due to the liberation of iodine.[4] It is soluble in water and polar organic solvents such as acetone.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | CeI₃ | [1] |

| Molar Mass | 520.83 g/mol | [3] |

| Appearance | Yellow solid/powder | [1] |

| Melting Point | 760-766 °C | [1][5] |

| Boiling Point | 1400 °C | |

| Density | 5.68 g/cm³ | [5] |

| Solubility | Soluble in water and acetone | [1] |

Experimental Protocols

The utility of this compound, particularly in organic synthesis, is highly dependent on its anhydrous form. The presence of water can deactivate the organometallic reagents derived from it. Below are detailed methods for the preparation of anhydrous this compound.

Protocol 1: Synthesis from Cerium(III) Oxide and Ammonium (B1175870) Iodide

This method is adapted from established procedures for preparing anhydrous rare-earth halides from their respective oxides.[6][7]

Reaction: Ce₂O₃ + 6 NH₄I → 2 CeI₃ + 6 NH₃ + 3 H₂O

Materials:

-

Cerium(III) oxide (Ce₂O₃)

-

Ammonium iodide (NH₄I)

-

Quartz reaction tube

-

Tube furnace

-

Inert atmosphere (Argon or Nitrogen) supply

Procedure:

-

Thoroughly mix Cerium(III) oxide with a significant excess of ammonium iodide (e.g., a 1:10 molar ratio) in a mortar and pestle.

-

Place the mixture into a quartz tube.

-

Position the tube in a tube furnace and connect it to a system that allows for a slow flow of inert gas and the safe venting of ammonia (B1221849) and water vapor.

-

Slowly heat the furnace to approximately 400 °C under a continuous, slow flow of inert gas. Maintain this temperature for several hours to ensure the reaction goes to completion and the excess ammonium iodide sublimes away.

-

After the reaction is complete, slowly cool the furnace to room temperature under the inert atmosphere.

-

The resulting anhydrous this compound should be handled and stored under strictly anhydrous and inert conditions, for example, in a glovebox.

Protocol 2: Dehydration of Hydrated this compound

This protocol is adapted from a well-established procedure for the dehydration of Cerium(III) chloride heptahydrate and is applicable to the preparation of other anhydrous cerium halides.[8][9]

Materials:

-

Hydrated this compound (CeI₃·xH₂O)

-

Round-bottom flask

-

Vacuum pump

-

Oil bath

-

Heat gun

-

Inert atmosphere (Argon) supply

Procedure:

-

Place the powdered hydrated this compound in a round-bottom flask.

-

Connect the flask to a vacuum line and evacuate to a pressure of 0.1-0.2 mm Hg.

-

Immerse the flask in an oil bath and gradually heat to 90-100 °C over 30 minutes. Maintain this temperature for 2 hours with intermittent shaking to facilitate the removal of the bulk of the water.

-

Carefully vent the system with dry argon and allow it to cool to room temperature. The resulting solid is likely a monohydrate.

-

Quickly transfer the solid to a mortar, pulverize it, and return it to the flask.

-

Reconnect the flask to the vacuum line. Gradually heat the flask to 140-150 °C over 30 minutes without stirring.

-

Once at temperature, begin gentle stirring and maintain the temperature and vacuum for an additional 2 hours. During this time, use a heat gun on the parts of the flask not submerged in the oil bath to remove any condensed water.

-

After the final heating period, allow the flask to cool to room temperature under vacuum before filling with dry argon. The resulting fine, white-to-yellow powder is anhydrous this compound and must be stored under an inert atmosphere.

Applications in Organic Synthesis

The primary application of this compound in a research and drug development context is as a precursor to organocerium reagents. These reagents are typically generated in situ by reacting anhydrous CeI₃ with organolithium or Grignard reagents in an ethereal solvent like tetrahydrofuran (B95107) (THF).[2][10]

Organocerium reagents offer distinct advantages over their organolithium or Grignard counterparts:

-

Reduced Basicity: They are significantly less basic, which allows them to react with carbonyl compounds that are prone to enolization without causing deprotonation.[4]

-

High Oxophilicity: The cerium atom is highly oxophilic, meaning it has a strong affinity for oxygen. This enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack.[11]

-

Chemoselectivity: They exhibit high chemoselectivity, for example, adding exclusively in a 1,2-fashion to α,β-unsaturated carbonyl compounds.[2]

A common application is in the Barbier reaction , a one-pot synthesis where the organometallic reagent is formed in the presence of the carbonyl substrate.[12][13]

Figure 1. Workflow for the in-situ generation of an organocerium reagent from CeI₃ and its subsequent Barbier-type reaction with a ketone to form a tertiary alcohol.

Biological Relevance

While this compound itself is primarily used as a synthetic reagent, the biological activity of cerium compounds is an area of active research. Cerium(III) ions and cerium oxide nanoparticles have been investigated for their antimicrobial properties and their potential roles in modulating biological processes such as biofilm formation and bone metabolism. However, there is currently a lack of specific research into the direct biological signaling pathways affected by this compound. Its use as a "pharmaceutical intermediate" generally refers to its role in the synthesis of complex organic molecules that may have therapeutic applications, rather than a direct therapeutic effect of CeI₃ itself.[4]

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organocerium reagents. Nucleophilic addition to easily enolizable ketones | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Anhydrous Single Crystals of Rare-Earth Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Preparation of Anhydrous Single Crystals of Rare-Earth Halides | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organocerium chemistry - Wikipedia [en.wikipedia.org]

- 11. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Barbier reaction - Wikipedia [en.wikipedia.org]

- 13. researchtrends.net [researchtrends.net]

Cerium(III) Iodide: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the core physical and chemical properties of Cerium(III) iodide (CeI3). It is intended for researchers, scientists, and drug development professionals who utilize lanthanide compounds in synthetic and pharmaceutical applications. This document details the compound's characteristics, provides experimental protocols for its synthesis and application, and explores its relevance in a biological context.

Physical and Chemical Properties of this compound

This compound is an inorganic compound that serves as a valuable precursor in various chemical transformations, most notably in the formation of organocerium reagents. Its physical and chemical characteristics are summarized below.

Physical Properties

CeI3 is a yellow, hygroscopic solid that is soluble in water, acetone, and acids.[1][2][3] It is crucial to handle the compound in an inert and dry atmosphere to prevent degradation.[2]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | CeI₃ | [1] |

| Molecular Weight | 520.83 g/mol | [4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 750-766 °C (1382-1411 °F) | [1][4][5] |

| Boiling Point | 1400 °C (2552 °F) | [4] |

| Density | 5.68 g/cm³ | [3] |

| Solubility | Soluble in water and acetone. | [1] |

| Crystal Structure | Plutonium(III) bromide (PuBr₃) type | [1][2] |

Chemical Properties

This compound is primarily recognized for its role as a starting material for the generation of organocerium(III) reagents.[2] These reagents exhibit high nucleophilicity while being substantially non-basic, a unique reactivity profile that makes them indispensable in modern organic synthesis.[4]

Key Chemical Characteristics:

-

Reactivity with Air: The compound is sensitive to moisture and air, where it can turn brown due to the liberation of iodine.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon).[2][6]

-

Lewis Acidity: The cerium(III) center acts as a Lewis acid, a property that is central to its application in catalysis and as a precursor to organometallic reagents.[7]

-

Formation of Organocerium Reagents: CeI₃ reacts with organolithium (RLi) or Grignard (RMgX) reagents via transmetalation to form organocerium species in situ. These reagents, often represented as 'RCeI₂', are highly effective for nucleophilic additions to carbonyl compounds, particularly ketones that are prone to enolization with other organometallics.[4][8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative synthetic application relevant to drug development.

Synthesis of Anhydrous this compound

Pure CeI₃ can be prepared through the direct reaction of cerium metal with elemental iodine at elevated temperatures.[2]

Materials and Equipment:

-

Cerium metal powder or turnings (99.9%+)

-

Iodine crystals (resublimed)

-

Quartz or tantalum tube

-

Tube furnace

-

Schlenk line or glovebox for inert atmosphere handling

-

High-vacuum pump

Procedure:

-

In an argon-filled glovebox, place a stoichiometric amount of cerium metal and three equivalents of iodine into a tantalum or quartz tube.

-

Evacuate the tube on a high-vacuum line and seal it.

-

Place the sealed tube in a tube furnace.

-

Slowly heat the furnace to 800-900 °C over several hours.

-

Maintain this temperature for 24-48 hours to ensure the reaction goes to completion.

-

After the reaction period, slowly cool the furnace back to room temperature.

-

Transfer the tube back into an inert atmosphere glovebox before opening to recover the yellow, crystalline CeI₃ product.[2]

Purification of Cerium(III) Compounds

Purification of lanthanide halides can be challenging. For cerium compounds, purification often involves leveraging the accessibility of the Ce(IV) oxidation state. A common strategy involves solvent extraction.[9][10][11]

Materials and Equipment:

-

Crude this compound

-

Nitric Acid (HNO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

An oxidizing agent (e.g., hydrogen peroxide, ozone)[9]

-

An organic solvent and extractant (e.g., tributyl phosphate (B84403) in kerosene)

-

Separatory funnel

-

pH meter

Procedure (Oxidation-Extraction Method):

-

Dissolve the crude CeI₃ in a minimal amount of dilute nitric acid.

-

Adjust the pH to alkaline conditions using NaOH to precipitate the lanthanide hydroxides.

-

Introduce an oxidizing agent to selectively oxidize Ce(III) to Ce(IV).[10]

-

Re-dissolve the hydroxide precipitate in nitric acid. The solution now contains Ce(IV) and other trivalent lanthanide impurities.

-

Perform a liquid-liquid extraction using a suitable organic extractant like tributyl phosphate. Ce(IV) will be selectively extracted into the organic phase, leaving trivalent impurities in the aqueous phase.[9][12]

-

Separate the organic layer containing the purified cerium.

-

Strip the cerium from the organic phase back into an aqueous solution using a reducing agent or dilute acid.

-

Precipitate the purified cerium as a hydroxide or oxalate, which can then be converted back to the iodide or another desired salt.

In Situ Preparation and Use of Organocerium Reagents

A primary application of CeI₃ in drug development is the synthesis of complex molecules via organocerium reagents. These reagents add to carbonyls with high chemoselectivity, minimizing side reactions like enolization and over-addition that plague more basic organometallics like organolithiums.[4][8]

Materials and Equipment:

-

Anhydrous this compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Organolithium or Grignard reagent (e.g., n-butyllithium)

-

Carbonyl substrate (e.g., a complex, easily enolizable ketone)

-

Schlenk flasks and syringes for inert atmosphere techniques

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure (General Carbonyl Addition):

-

Under an argon atmosphere, add anhydrous CeI₃ to a Schlenk flask containing anhydrous THF.

-

Stir the resulting suspension vigorously at room temperature for at least 2 hours. This step is crucial for the formation of a reactive cerium species.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of the organolithium or Grignard reagent dropwise via syringe. The color of the suspension may change.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete transmetalation and formation of the organocerium reagent.

-

Add a solution of the carbonyl substrate in anhydrous THF dropwise to the freshly prepared organocerium reagent at -78 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at -78 °C.

-

Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol product, which can be purified by column chromatography.

Applications and Biological Context

While CeI₃ itself is not a therapeutic agent, its derivatives and the cerium ion (Ce³⁺) have documented biological interactions and are instrumental in synthesizing pharmaceutically active molecules.

Role in Drug Synthesis

The utility of cerium reagents in constructing complex molecular architectures is a significant asset for drug development. They allow for precise carbon-carbon bond formation in the presence of sensitive functional groups like esters, amides, and enolizable protons, which might not be tolerated by other organometallics.[4][13] This has been leveraged in the total synthesis of potent natural products, such as the antitumor antibiotic roseophilin.[4]

Biological Activity and Signaling Pathways of Cerium

There are no known specific signaling pathways directly involving CeI₃. However, studies on cerium ions (Ce³⁺) and cerium oxide nanoparticles (nanoceria) provide insight into their potential biological effects, which are relevant for toxicology and therapeutic development.

Cerium(III) ions have been shown to influence cellular processes, partly due to their ionic radius being similar to that of calcium(II) (Ca²⁺), allowing them to interact with calcium signaling pathways.[14][15] Research indicates that Ce³⁺ can promote the generation of reactive oxygen species (ROS) by enhancing the activity of enzymes like NADPH oxidase 1 (Nox1).[14] This increase in intracellular ROS can, in turn, activate downstream signaling cascades, such as those involved in osteoclast differentiation.[14] Furthermore, cerium oxide nanoparticles are known to have complex, context-dependent pro-oxidant and anti-oxidant effects, interacting with cellular redox signaling pathways.[16][17]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[4] It is also extremely hygroscopic and air-sensitive.[2]

Table 2: Hazard and Safety Information for this compound

| Category | Information | References |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |

| Signal Word | Warning | [4] |

| Precautions | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed in a dry, well-ventilated place. Protect from moisture. | [2][6][13] |

| Handling | Handle in an inert atmosphere glovebox or using Schlenk line techniques. Avoid formation of dust and aerosols. | [2][18] |

| Incompatible Materials | Strong oxidizing agents. | [18] |

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Biological activity of cerium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organocerium chemistry - Wikipedia [en.wikipedia.org]

- 5. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cerium(III) immobilized on the functionalized halloysite as a highly efficient catalyst for aza-Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. epj-conferences.org [epj-conferences.org]

- 12. scispace.com [scispace.com]

- 13. A Simplified Method To Manufacture Drug Precursors Using Cerium | Technology Networks [technologynetworks.com]

- 14. Cerium ion promotes the osteoclastogenesis through the induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cerium oxide nanoparticles and their importance in cell signaling pathways for predicting cellular behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unveiling the mechanism of uptake and sub-cellular distribution of cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jetir.org [jetir.org]

A Technical Guide to Cerium(III) Iodide (CAS 7790-87-6) for Researchers and Drug Development Professionals

An in-depth examination of the properties, synthesis, and application of Cerium(III) iodide in modern organic synthesis, with a focus on its role in the formation of organocerium reagents for the construction of complex molecules.

Introduction

This compound (CeI₃), identified by its CAS number 7790-87-6, is an inorganic compound that has garnered significant attention in the field of organic chemistry.[1][2] While it has applications in materials science, such as in the preparation of scintillation crystals, its primary role in the context of drug discovery and development is as a crucial precursor for the in-situ generation of organocerium reagents.[3] These reagents have proven to be invaluable tools for carbon-carbon bond formation, offering distinct advantages over more traditional organometallic compounds like Grignard and organolithium reagents.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and quantitative data to inform its use in complex molecular synthesis.

Physicochemical Properties

This compound is a yellow crystalline solid that is soluble in water and acetone.[2] It is hygroscopic and should be handled under an inert atmosphere to prevent degradation.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 7790-87-6 | [2] |

| Molecular Formula | CeI₃ | [2] |

| Molecular Weight | 520.83 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 752-766 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in water and acetone | [2] |

| Crystal Structure | Plutonium(III) bromide type | [2] |

Synthesis of this compound

Anhydrous this compound can be prepared through several methods. For laboratory-scale synthesis, the reaction of cerium metal with elemental iodine at elevated temperatures is a common approach.[2] Another method involves the reaction of cerium metal with mercury(II) iodide.[2] A procedure adapted from the synthesis of other metal iodides involves the reaction of cerium(IV) oxide with aluminum and iodine.[6]

Experimental Protocol: Synthesis from Cerium(IV) Oxide

This protocol is based on a method described for the synthesis of similar metal iodides.

Materials:

-

Cerium(IV) oxide (CeO₂)

-

Iodine (I₂)

-

Aluminum powder (Al)

-

Quartz ampoule

-

Schlenk line

-

Tube furnace

Procedure:

-

In an inert atmosphere glovebox, thoroughly mix Cerium(IV) oxide, iodine, and aluminum powder in a stoichiometric ratio (e.g., 3 CeO₂ : 4.5 I₂ : 2 Al).[6]

-

Transfer the mixture to a quartz ampoule.

-

Seal the ampoule under vacuum using a Schlenk line.

-

Place the sealed ampoule in a tube furnace.

-

Heat the ampoule according to a carefully controlled temperature program to initiate and sustain the reaction.

-

After the reaction is complete, allow the ampoule to cool to room temperature.

-

The product, this compound, can be recovered from the ampoule in an inert atmosphere.

Applications in Organic Synthesis: The Generation and Use of Organocerium Reagents

The principal application of this compound in organic synthesis is for the preparation of organocerium reagents. These reagents are typically generated in situ by the transmetalation of organolithium or Grignard reagents with anhydrous this compound or, more commonly, Cerium(III) chloride.[4][5]

Organocerium reagents exhibit significantly lower basicity compared to their organolithium and Grignard counterparts.[7] This property makes them the reagents of choice for nucleophilic additions to carbonyl compounds that are susceptible to enolization, reduction, or other side reactions.[8]

General Workflow for the Generation and Use of Organocerium Reagents

The following diagram illustrates the general workflow for a typical reaction involving an organocerium reagent generated from a cerium(III) salt.

Caption: General workflow for the in-situ generation of an organocerium reagent and its subsequent reaction with a carbonyl compound.

Key Reactions and Experimental Protocols

A significant advantage of organocerium reagents is their ability to add to easily enolizable ketones with high efficiency, minimizing the formation of enolate byproducts.[8]

Quantitative Comparison of n-Butyllithium and n-Butylcerium Reagent Addition to 1,3-Diphenyl-2-propanone [4]

| Reagent | Product | Yield of Adduct | Recovered Starting Material |

| n-BuLi | 1,3-Diphenyl-2-butanol | 33% | 61% |

| n-BuCeCl₂ (from CeCl₃) | 1,3-Diphenyl-2-butanol | 98% | 0% |

Experimental Protocol: Addition of an Organocerium Reagent to an Enolizable Ketone

This protocol is a generalized procedure based on established methods.[9]

Materials:

-

Anhydrous this compound (or chloride)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Organolithium reagent (e.g., n-butyllithium in hexanes)

-

Enolizable ketone (e.g., α-tetralone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Schlenk flask and other appropriate glassware for air-sensitive reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous this compound.

-

Add anhydrous THF and stir the suspension vigorously at room temperature for at least 2 hours.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organocerium reagent.

-

Add a solution of the enolizable ketone in anhydrous THF dropwise to the organocerium reagent at -78 °C.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired alcohol.

The Barbier reaction is a one-pot synthesis of an alcohol from an alkyl halide, a carbonyl compound, and a metal.[10] Cerium-mediated Barbier-type reactions offer a valuable method for the formation of carbon-carbon bonds.[4]

Caption: Logical flow of a one-pot Cerium-mediated Barbier-type reaction.

Experimental Protocol: Cerium Amalgam-Mediated Barbier-Type Reaction

This protocol is based on the work of Imamoto et al.[4]

Materials:

-

Cerium metal

-

Mercury(II) chloride (HgCl₂)

-

Anhydrous THF

-

Alkyl halide (e.g., allyl bromide)

-

Carbonyl compound (e.g., benzaldehyde)

-

Dilute hydrochloric acid (HCl)

-

Organic solvent for extraction

-

Drying agent

Procedure:

-

Prepare cerium amalgam by stirring cerium metal with a catalytic amount of HgCl₂ in anhydrous THF under an inert atmosphere.

-

To the freshly prepared cerium amalgam, add a mixture of the alkyl halide and the carbonyl compound in anhydrous THF dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with dilute HCl.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by chromatography.

Application in the Total Synthesis of Bioactive Molecules: The Case of Roseophilin

A notable application of organocerium reagents in the synthesis of complex, biologically active molecules is in the total synthesis of roseophilin, an antitumor antibiotic.[11][12] In a key step of the synthesis, an organocerium reagent is used to couple a sterically hindered side chain to the core of the molecule.[11][12]

Workflow for a Key Step in the Total Synthesis of Roseophilin

Caption: Workflow of the organocerium-mediated coupling in the total synthesis of roseophilin.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[12] It is hygroscopic and air-sensitive, necessitating storage and handling under an inert, dry atmosphere.[3] Organolithium and Grignard reagents used in the preparation of organocerium reagents are highly reactive and flammable and require specialized handling procedures.

Conclusion

This compound is a valuable reagent for organic synthesis, primarily serving as a precursor to organocerium reagents. These reagents offer a unique reactivity profile, characterized by high nucleophilicity and low basicity, which enables challenging carbon-carbon bond formations, particularly in the context of complex molecule synthesis relevant to drug discovery and development. The protocols and data presented in this guide provide a foundation for the effective application of this compound in the modern synthetic chemistry laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. publications.iupac.org [publications.iupac.org]

- 5. Organocerium chemistry - Wikipedia [en.wikipedia.org]

- 6. alexiamercier.com [alexiamercier.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. Organocerium reagents. Nucleophilic addition to easily enolizable ketones | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Barbier reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molar Mass and Molecular Weight of Cerium(III) Iodide

This document provides a focused analysis of the molar mass and molecular weight of Cerium(III) iodide, a compound of significant interest to researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, with the chemical formula CeI₃, is an inorganic compound formed from cerium and iodine.[1][2] It typically appears as a yellow solid.[3][4] The compound is soluble in water.[3]

Quantitative Data Summary

The molar mass and molecular weight are fundamental chemical properties that are crucial for stoichiometric calculations in experimental research and drug formulation. The table below summarizes these values for this compound.

| Property | Value | Unit |

| Molar Mass | 520.829 | g/mol |

| Molecular Weight | 520.83 | amu |

| Chemical Formula | CeI₃ | - |

The molar mass of this compound is approximately 520.829 g/mol .[3][4][5] This value is derived from the sum of the atomic masses of its constituent elements: one cerium atom and three iodine atoms. The molecular weight is numerically equivalent to the molar mass and is often cited as 520.83.[1][6]

Methodology for Molar Mass Calculation

The determination of the molar mass of a compound is a standard procedure in chemistry, based on the atomic masses of its elements as found on the periodic table. The following steps outline the calculation for this compound:

-

Identify the chemical formula: The formula for this compound is CeI₃.[1]

-

Determine the atomic masses:

-

The atomic mass of Cerium (Ce) is approximately 140.12 g/mol .[7]

-

The atomic mass of Iodine (I) is approximately 126.90 g/mol .

-

-

Calculate the total mass: The molar mass is the sum of the atomic masses of each atom in the formula:

-

Molar Mass = (1 × Atomic Mass of Ce) + (3 × Atomic Mass of I)

-

Molar Mass = (1 × 140.12) + (3 × 126.90) = 140.12 + 380.70 = 520.82 g/mol .

-

Slight variations in the reported molar mass values can arise from the use of atomic mass values with different numbers of decimal places.[5][8]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the constituent elements and the final compound for the calculation of molar mass.

Caption: Molar mass calculation workflow for this compound.

References

- 1. CAS 7790-87-6: Cerium iodide (CeI3) | CymitQuimica [cymitquimica.com]

- 2. aemree.com [aemree.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cerous iodide | CeI3 | CID 123265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. americanelements.com [americanelements.com]

- 7. GSRS [precision.fda.gov]

- 8. Page loading... [guidechem.com]

Cerium(III) Iodide: A Comprehensive Technical Guide to its Crystal Structure and Space Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and space group of Cerium(III) iodide (CeI₃), a compound of interest in various chemical and pharmaceutical research fields. This document summarizes key crystallographic data, details experimental protocols for its structural determination, and presents a visualization of its structural arrangement.

Crystal Structure and Space Group

This compound (CeI₃) adopts the orthorhombic Plutonium(III) bromide (PuBr₃) crystal structure type.[1] This classification places it within the orthorhombic crystal system, which is characterized by three unequal crystallographic axes at 90° angles to each other.

The specific space group for this compound is Cmcm , which corresponds to space group number 63 . This space group dictates the symmetry elements present in the unit cell, influencing the arrangement of cerium and iodine atoms within the crystal lattice.

Crystallographic Data

The crystallographic data for this compound has been determined experimentally. The lattice parameters, which define the dimensions of the unit cell, are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm (No. 63) |

| a-axis (Å) | 4.34 |

| b-axis (Å) | 14.16 |

| c-axis (Å) | 10.02 |

| α, β, γ (°) | 90, 90, 90 |

| Formula Units (Z) | 4 |

Atomic Coordinates

The positions of the cerium and iodine atoms within the unit cell are defined by fractional atomic coordinates. In the Cmcm space group, the atoms occupy specific Wyckoff positions, which are sets of symmetry-equivalent positions.

| Atom | Wyckoff Position | x | y | z |

| Ce | 4c | 0 | 0.247 | 0.25 |

| I(1) | 4c | 0 | 0.894 | 0.25 |

| I(2) | 8g | 0 | 0.353 | 0.932 |

Experimental Protocols

Synthesis of this compound

The synthesis of high-purity, anhydrous this compound is crucial for accurate crystallographic analysis. A common and effective method involves the direct reaction of cerium metal with elemental iodine in a sealed, evacuated quartz tube.

Materials:

-

High-purity cerium metal turnings

-

Resublimed iodine crystals

-

Quartz tubing

-

High-vacuum system

-

Tube furnace

Procedure:

-

A stoichiometric amount of cerium metal and a slight excess of iodine are placed in a quartz tube.

-

The tube is connected to a high-vacuum system and evacuated to a pressure of approximately 10⁻⁶ torr.

-

The tube is sealed under vacuum.

-

The sealed tube is placed in a tube furnace and slowly heated to 600-800 °C over several hours.

-

The reaction is held at this temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.

-

The tube is then slowly cooled to room temperature.

-

The resulting this compound product is a crystalline solid.

Crystal Structure Determination

The crystal structure of this compound was determined using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in a crystalline solid.

Instrumentation:

-

Single-crystal X-ray diffractometer

-

Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å)

-

Goniometer for crystal mounting and orientation

Procedure:

-

A suitable single crystal of this compound is selected under an inert atmosphere to prevent hydration and mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms and improve the quality of the diffraction data.

-

The diffractometer collects a complete set of diffraction data by rotating the crystal and detector.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined using least-squares methods to obtain the final, high-precision atomic coordinates and displacement parameters.

Visualization of the Crystal Structure

The following diagram illustrates the logical relationship of the key crystallographic parameters of this compound.

Caption: Logical flow of this compound crystallographic information.

References

An In-depth Technical Guide to the Solubility of Cerium(III) Iodide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cerium(III) iodide (CeI₃) in aqueous and organic media. Understanding the solubility of this rare earth metal halide is crucial for its application in various fields, including as a catalyst in organic synthesis, a component in scintillators, and a precursor for other cerium compounds. This document compiles available quantitative data, details relevant experimental methodologies, and presents logical workflows for solubility determination.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution. For an ionic compound like this compound, the dissolution process in a polar solvent such as water involves the dissociation of the salt into its constituent ions, Ce³⁺ and I⁻, which are then solvated by the solvent molecules. The extent of solubility is governed by the thermodynamics of this process, primarily the lattice energy of the salt and the solvation energy of the ions.

Solubility of this compound in Water

This compound is qualitatively described as being soluble in water.[1][2][3][4] For precise quantitative data, the IUPAC-NIST Solubility Data Series provides critically evaluated information. The Journal of Physical and Chemical Reference Data, Volume 41, Number 1, 2012, part of this series, is a key resource for the solubility of rare earth metal iodides in water. While direct access to the full text of this specific volume is required for the complete dataset, it represents the most reliable source for the aqueous solubility of CeI₃.

The solubility of salts in water is often temperature-dependent. For many salts, solubility increases with temperature. However, for some compounds, including certain rare earth salts, the solubility can decrease at higher temperatures due to changes in the thermodynamics of dissolution.

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is less documented than its aqueous solubility. However, available information and the chemical nature of CeI₃ allow for some key insights.

Qualitative and Quantitative Data:

-

Acetone: this compound is reported to be "very soluble" in acetone.[5]

-

Tetrahydrofuran (THF): While specific data for CeI₃ is scarce, the related compound Cerium(III) bromide (CeBr₃) has a reported solubility of approximately 0.60 g per 100 mL of solution in THF at room temperature. Given the similar chemical nature of these halides, this value can serve as a useful estimate for the solubility of CeI₃ in THF.

The general principle of "like dissolves like" suggests that the solubility of an ionic salt like this compound will be favored in polar organic solvents that can effectively solvate the Ce³⁺ and I⁻ ions.

Data Summary Tables

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL H₂O) | Molar Solubility (mol/L) | Data Source Reference |

| Data requires access to the IUPAC-NIST Solubility Data Series, J. Phys. Chem. Ref. Data, Vol. 41, No. 1, 2012 |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Data Source Reference |

| Acetone | Room Temperature | Very Soluble (Qualitative) | - | [5] |

| Tetrahydrofuran (THF) | Room Temperature | ~0.60 g/100 mL (estimated based on CeBr₃) | ~0.0115 M (estimated) | |

| Ethanol | Not Available | - | - | |

| Methanol | Not Available | - | - | |

| Dimethylformamide (DMF) | Not Available | - | - | |

| Acetonitrile (B52724) | Not Available | - | - |

Experimental Protocols for Solubility Determination

The accurate determination of the solubility of this compound requires careful experimental design, particularly given its hygroscopic nature. Anhydrous CeI₃ readily absorbs moisture from the atmosphere, which can affect its measured solubility. Therefore, all manipulations should be carried out in a controlled, inert atmosphere, such as in a glovebox.

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for solubility determination.

Key Experimental Methodologies

Two common methods for determining the solubility of inorganic salts are the gravimetric method and spectroscopic methods.

1. Gravimetric Method

This is a classical and highly accurate method for determining solubility.

-

Principle: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solid solute is measured.

-

Protocol:

-

Saturation: An excess amount of anhydrous this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. This step must be performed at the equilibration temperature to avoid changes in solubility.

-

Analysis: A precise volume of the clear saturated solution is transferred to a pre-weighed container.

-

Evaporation: The solvent is carefully evaporated from the solution under controlled conditions (e.g., in an oven at a temperature below the decomposition point of CeI₃) until a constant weight of the dried salt is achieved.

-

Calculation: The solubility is calculated from the mass of the dried this compound and the initial volume of the solution.

-

2. Spectroscopic Method (UV-Vis Spectrophotometry)

This method is suitable for determining the concentration of cerium ions in the saturated solution.

-

Principle: The concentration of Ce³⁺ or a colored complex of cerium in the saturated solution is determined by measuring its absorbance of light at a specific wavelength and comparing it to a calibration curve.

-

Protocol:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) for the cerium species being analyzed. A calibration curve of absorbance versus concentration is then plotted.

-

Saturation and Phase Separation: A saturated solution is prepared as described in the gravimetric method.

-

Sample Preparation: A known volume of the clear saturated solution is carefully diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax used for the standards.

-

Calculation: The concentration of cerium in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

-

Logical Relationships in Solubility Studies

The following diagram illustrates the logical relationships between key factors influencing and determining the solubility of a compound like this compound.

Caption: Factors influencing solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and industrial applications. While it is known to be soluble in water and very soluble in acetone, precise quantitative data across a range of temperatures and in various organic solvents is essential for controlled experimental design and process optimization. The IUPAC-NIST Solubility Data Series stands as the authoritative source for aqueous solubility data. For organic solvents, further experimental determination using established protocols, such as the gravimetric or spectroscopic methods outlined in this guide, is necessary to build a comprehensive solubility profile. Due to its hygroscopic nature, careful handling in an inert atmosphere is paramount for obtaining accurate and reproducible solubility data.

References

In-Depth Technical Guide to the Melting and Boiling Points of Cerium (III) Iodide (CeI3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Cerium (III) Iodide (CeI3), a compound of interest in various chemical and pharmaceutical applications. This document outlines the established thermal properties, details the experimental methodologies for their determination, and presents a logical workflow for such analyses.

Core Properties of Cerium (III) Iodide

Cerium (III) iodide is a yellow crystalline solid that is soluble in water and acetone. It is an important intermediate in the synthesis of other chemical compounds.[1] The accurate determination of its melting and boiling points is crucial for its application in various high-temperature processes and for ensuring the purity of the material.

Quantitative Thermal Data

The melting and boiling points of Cerium (III) Iodide have been reported in various sources. A summary of these values is presented in the table below for easy comparison.

| Property | Temperature Range (°C) | Notes |

| Melting Point | 750 - 766[1][2][3][4] | The variation in reported values may be attributed to different experimental conditions and sample purity. |

| Boiling Point | 1400[2] |

Experimental Protocols for Thermal Analysis

The determination of the melting and boiling points of inorganic compounds like Cerium (III) Iodide is typically performed using thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results.

-

Pulverization : If the solid sample is in a granular form, it should be gently pulverized to ensure homogeneity.

-

Drying : The sample must be thoroughly dried to remove any solvent, as impurities can affect the melting and boiling point measurements.

-

Loading : For melting point determination using a capillary tube method, the powdered sample is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped to ensure the solid is well-packed at the bottom.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Apparatus : A Differential Scanning Calorimeter.

-

Procedure :

-

A small, accurately weighed amount of the CeI3 sample is placed in a sample pan (typically aluminum or another inert material).

-

An empty reference pan is also prepared.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

The heat flow to the sample is monitored. An endothermic peak in the DSC curve indicates the melting of the sample. The onset temperature of this peak is generally taken as the melting point.

-

For accurate determination, the heating rate should be slow, especially near the expected melting point.

-

Boiling Point Determination using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the boiling point by observing the temperature at which a significant mass loss due to vaporization occurs.

-

Apparatus : A Thermogravimetric Analyzer.

-

Procedure :

-

A small amount of the CeI3 sample is placed in the TGA sample pan.

-

The sample is heated at a controlled rate in an inert atmosphere.

-

The mass of the sample is continuously monitored.

-

The temperature at which a sharp decrease in mass occurs, corresponding to the vaporization of the sample, is taken as the boiling point.

-

Workflow for Thermal Property Analysis

The logical flow for the experimental determination of the thermal properties of a material like CeI3 is crucial for systematic and accurate analysis. The following diagram illustrates this general workflow.

Caption: Workflow for Thermal Property Analysis of CeI3.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of Cerium (III) Iodide, along with generalized experimental protocols for their determination. The presented data and methodologies are intended to support researchers, scientists, and professionals in their work with this compound, ensuring safe and effective application in various fields. The provided workflow diagram offers a clear and structured approach to the thermal analysis of such materials.

References

Core Thermodynamic Properties of Cerous Triiodide

An In-depth Technical Guide to the Thermodynamic Properties of Cerous Triiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cerous triiodide (CeI₃), a compound of interest in various chemical and pharmaceutical applications. This document compiles available experimental data, details the methodologies for thermodynamic measurements, and presents logical workflows through diagrams. Due to the limited availability of experimental data for specific properties of CeI₃, this guide also incorporates estimated values based on established theoretical models and data from analogous compounds, which are clearly denoted.

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in different environments. This section presents the known and estimated thermodynamic data for solid cerous triiodide.

Quantitative Data Summary

The available experimental and estimated thermodynamic data for cerous triiodide at standard conditions (298.15 K and 1 bar) are summarized in the tables below.

Table 1: Experimental Thermodynamic Data for Cerous Triiodide (CeI₃)

| Property | Symbol | Value | Units |

| Molar Mass | M | 520.829 | g/mol |

| Melting Point | Tₘ | ~766 (1039.15 K) | °C |

| Standard Molar Enthalpy of Formation | ΔfH° | -669.3 | kJ/mol |

| Standard Enthalpy of Sublimation | ΔsubH° | 295 ± 10 | kJ/mol |

| Vapor Pressure Equation (solid, 910-1031 K) | log(p/kPa) | (12.02 ± 0.20) - (14843 ± 150)/T |

Table 2: Estimated Thermodynamic Data for Solid Cerous Triiodide (CeI₃) at 298.15 K

| Property | Symbol | Estimated Value | Units | Method of Estimation |

| Standard Molar Heat Capacity | Cₚ° | 99.5 | J/(mol·K) | Kopp's Law |

| Standard Molar Entropy | S° | 215 | J/(mol·K) | Latimer Scheme/Comparison with Lanthanide Halides |

Table 3: Calculated Gibbs Free Energy of Formation for Solid Cerous Triiodide (CeI₃) at 298.15 K

| Property | Symbol | Calculated Value | Units |

| Standard Gibbs Free Energy of Formation | ΔfG° | -661.8 | kJ/mol |

Note: The Standard Gibbs Free Energy of Formation was calculated using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°) with the experimental ΔfH° and estimated S°.

Experimental Protocols for Thermodynamic Measurements

Accurate determination of thermodynamic properties requires precise experimental techniques. This section details the standard methodologies that can be employed to measure the heat capacity, standard molar entropy, and standard enthalpy of formation of cerous triiodide.

Determination of Heat Capacity and Standard Molar Entropy

The heat capacity of a substance is a measure of the amount of heat required to raise its temperature. The standard molar entropy, a measure of the disorder of a substance, is determined by measuring the heat capacity from near absolute zero to the standard temperature of 298.15 K. Adiabatic calorimetry is the preferred method for these measurements.

Protocol: Low-Temperature Adiabatic Calorimetry

-

Sample Preparation: A high-purity, anhydrous sample of cerous triiodide is synthesized and characterized to ensure the absence of impurities that could affect the heat capacity measurements. The sample is then sealed in a sample holder, typically made of a material with well-known thermal properties like copper or gold, under an inert atmosphere to prevent reaction with air or moisture.

-

Calorimeter Setup: The sample holder is placed within an adiabatic calorimeter. This instrument is designed to create a highly isolated environment to minimize heat exchange with the surroundings. It consists of a series of concentric shields, with the inner shields being temperature-controlled to match the temperature of the sample holder, thus creating an adiabatic shield. The entire assembly is placed in a cryostat and cooled to a very low temperature, typically around 5 K.

-

Heat Capacity Measurement:

-

A known amount of electrical energy (Q) is supplied to a heater attached to the sample holder, causing a small increase in temperature (ΔT).

-

The temperature of the sample is measured with high precision using a calibrated thermometer, such as a platinum resistance thermometer.

-

The heat capacity (Cₚ) of the sample and its holder is calculated using the formula: Cₚ = Q / ΔT.

-

The heat capacity of the empty sample holder (previously determined in a separate experiment) is subtracted to obtain the heat capacity of the cerous triiodide sample.

-

This process is repeated in small temperature increments from the starting low temperature up to and beyond 298.15 K.

-

-

Entropy Calculation: The standard molar entropy (S°) at 298.15 K is calculated by integrating the heat capacity data with respect to temperature, as described by the third law of thermodynamics. The entropy is calculated by summing the contributions from the experimental data range and an extrapolation from the lowest measurement temperature to 0 K, typically using the Debye T³ law. The total entropy is given by the integral: S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cₚ/T) dT

Determination of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For cerous triiodide, this corresponds to the reaction: Ce(s) + 1.5 I₂(s) → CeI₃(s)

Direct measurement of the heat of this reaction can be challenging. Therefore, solution calorimetry is often employed, which relies on Hess's Law.

Protocol: Solution Calorimetry

-

Calorimeter Setup: An isoperibol solution calorimeter is typically used. This consists of a reaction vessel submerged in a constant-temperature water bath. The temperature change of the solution within the vessel is monitored with a high-precision thermometer.

-

Measurement of Enthalpy of Solution:

-

A precisely weighed sample of high-purity cerous triiodide is dissolved in a suitable solvent (e.g., an aqueous acidic solution) within the calorimeter, and the heat of solution (ΔH_soln(CeI₃)) is measured.

-

In separate experiments, the heats of solution for the constituent elements, cerium metal (ΔH_soln(Ce)) and solid iodine (ΔH_soln(I₂)), are measured in the same solvent.

-

-

Calculation using Hess's Law: The standard enthalpy of formation of cerous triiodide is calculated by applying Hess's Law to the measured enthalpies of solution. The thermodynamic cycle is as follows: ΔfH°(CeI₃, s) = [ΔH_soln(Ce) + 1.5 * ΔH_soln(I₂)] - ΔH_soln(CeI₃)

Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships in the study of the thermodynamic properties of cerous triiodide.

Caption: Experimental workflow for determining the standard molar entropy of CeI₃.

Caption: Relationship between key thermodynamic state functions.

An In-depth Technical Guide to the Electronic Configuration of Cerium in Cerium(III) Iodide (CeI₃)

Prepared for: Researchers, Scientists, and Chemical Professionals

This document provides a comprehensive examination of the electronic configuration of the rare-earth element cerium (Ce) within the inorganic compound cerium(III) iodide (CeI₃). It outlines the foundational principles, determination process, and experimental verification methods relevant to understanding the electron shell arrangement of cerium in its +3 oxidation state.

Executive Summary

Cerium, a lanthanide with atomic number 58, exhibits variable oxidation states, most commonly +3 and +4.[1] In the compound this compound (CeI₃), cerium is present in its +3 oxidation state.[2] The determination of its electronic configuration in this state is critical for predicting its chemical behavior, magnetic properties, and spectroscopic signatures. This guide elucidates the process of deriving the electronic configuration of the Ce³⁺ ion, starting from the neutral atom and applying principles of ionization.

Determination of Cerium's Oxidation State in CeI₃

The first step is to ascertain the oxidation state of cerium in the compound. In ionic compounds, halogens like iodine almost invariably adopt an oxidation state of -1. Given the chemical formula CeI₃, the three iodide anions contribute a total charge of -3. To maintain charge neutrality for the compound, the single cerium cation must possess a charge of +3. Therefore, the species of interest is the cerium(III) ion, or Ce³⁺.

Electronic Configuration of Neutral Cerium (Ce)

A neutral cerium atom has 58 electrons.[3] Its ground state electron configuration is [Xe] 4f¹ 5d¹ 6s².[4][5] The [Xe] core represents the electron configuration of Xenon, the preceding noble gas. The valence electrons are distributed across the 4f, 5d, and 6s orbitals. The close proximity of the energy levels for 4f, 5d, and 6s is a characteristic feature of cerium.[3]

Derivation of the Ce³⁺ Electronic Configuration

To form the Ce³⁺ cation, a neutral cerium atom must lose three electrons. The removal of electrons follows the principle of ionizing from the highest energy orbitals first. For lanthanides, the 6s electrons are removed before the 5d and 4f electrons.

-

First and Second Ionization: The two electrons from the outermost 6s orbital are removed.

-

Ce ([Xe] 4f¹ 5d¹ 6s²) → Ce²⁺ ([Xe] 4f¹ 5d¹) + 2e⁻

-

-

Third Ionization: The third electron is removed from the next highest energy level, the 5d orbital.[6][7]

-

Ce²⁺ ([Xe] 4f¹ 5d¹) → Ce³⁺ ([Xe] 4f¹) + 1e⁻

-

The final electronic configuration for the cerium(III) ion (Ce³⁺) in CeI₃ is [Xe] 4f¹ .[6][8]

Data Presentation

The electronic configurations and key atomic data are summarized below for clarity and comparison.

| Species | Atomic Number (Z) | Electron Configuration | Number of Unpaired Electrons |

| Neutral Cerium (Ce) | 58 | [Xe] 4f¹ 5d¹ 6s² | 2 |

| Cerium(III) Ion (Ce³⁺) | 58 | [Xe] 4f¹ | 1 |

Logical Workflow for Configuration Determination

The process of determining the electronic configuration of an ion from its neutral atom can be visualized as a logical workflow.

Caption: Workflow for deriving the Ce³⁺ electronic configuration.

Experimental Protocol: Verification via X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that can measure the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It can be used to experimentally verify the +3 oxidation state of Cerium in CeI₃.

Objective: To confirm the +3 oxidation state of Cerium in a solid sample of CeI₃ by analyzing the binding energies of the Ce 3d core level electrons.

Methodology:

-

Sample Preparation:

-

A high-purity, anhydrous sample of CeI₃ is required.[2]

-

The sample is mounted on a standard XPS sample holder.

-

Due to the hygroscopic nature of CeI₃, the sample must be handled in an inert atmosphere (e.g., a glovebox) and transferred to the XPS analysis chamber under vacuum to prevent surface oxidation and hydration.

-

-

Instrumentation:

-

A monochromatic X-ray photoelectron spectrometer equipped with an Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used.

-

The analyzer is calibrated using the Au 4f₇/₂ peak at 84.0 eV or the C 1s peak of adventitious carbon at 284.8 eV.

-

-

Data Acquisition:

-

The sample is introduced into the ultra-high vacuum (UHV) analysis chamber (pressure < 10⁻⁹ torr).

-

A wide survey scan (0-1200 eV binding energy) is first performed to identify all elements present on the surface.

-

High-resolution scans are then acquired for the Ce 3d region (typically 870-930 eV).

-

-

Data Analysis:

-

The high-resolution Ce 3d spectrum is analyzed. The spectrum for Ce³⁺ is characterized by a spin-orbit split doublet (3d₅/₂ and 3d₃/₂) with associated satellite peaks.

-

The binding energies and multiplet splitting patterns of these peaks are compared to reference spectra for Ce³⁺ and Ce⁴⁺ compounds.

-

The Ce³⁺ state exhibits a characteristic spectral signature distinct from the Ce⁴⁺ state, which shows additional, higher binding energy satellite features. The absence of these Ce⁴⁺ features would confirm the +3 oxidation state.

-

Conclusion

The electronic configuration of cerium in CeI₃ is that of the Ce³⁺ ion, which is determined to be [Xe] 4f¹ . This configuration is derived by removing the three highest-energy electrons from the neutral cerium atom's configuration ([Xe] 4f¹ 5d¹ 6s²).[7][8] This single 4f electron is responsible for the paramagnetic properties of Ce³⁺ compounds. The +3 oxidation state and the resulting electronic configuration can be experimentally verified using techniques such as XPS.

References

- 1. The most common oxidation state of cerium (Ce) is: | Sathee Forum [forum.prutor.ai]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cerium - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Cerium » properties of free atoms [winter.group.shef.ac.uk]

- 5. WebElements Periodic Table » Cerium » properties of free atoms [webelements.com]

- 6. Electron Configuration of Ions — Overview & Examples - Expii [expii.com]

- 7. brainly.in [brainly.in]

- 8. Write the electronic configuration of \mathrm { Ce } ^ { 3 + } and calcul.. [askfilo.com]

A Technical Guide to the Historical Discovery and Synthesis of Cerium(III) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery of the element cerium and the subsequent synthesis of Cerium(III) iodide (CeI₃). It includes detailed experimental protocols for key synthesis methods, a comprehensive summary of its physicochemical properties, and visualizations to illustrate historical timelines and experimental workflows.

Historical Discovery of Cerium

The journey to understanding this compound begins with the discovery of its constituent element, cerium. In 1803, two independent research groups made the landmark discovery. In Sweden, Jöns Jacob Berzelius and Wilhelm Hisinger isolated a new oxide from a mineral later known as cerite.[1][2][3] Almost simultaneously, Martin Heinrich Klaproth in Germany made the same discovery.[1][2][3] The newly found element was named "cerium" by Berzelius, after the recently discovered asteroid, Ceres.[1][2]

While the oxide, "ceria," was identified in 1803, the isolation of pure cerium metal proved to be a more formidable challenge. It was not until 1875 that William Francis Hillebrand and Thomas Norton successfully isolated the pure metal by the electrolysis of molten cerium chloride.[3]

The following diagram outlines the key milestones in the discovery of cerium:

Synthesis of this compound

While the exact first synthesis of this compound is not well-documented in readily available historical records, the preparation of anhydrous rare-earth halides has been a subject of study for over a century.[2] Early methods for synthesizing iodides often involved the direct reaction of the elements.[2] The development of more refined techniques has led to several reliable methods for producing high-purity this compound.

Experimental Protocols

Below are detailed experimental protocols for common methods of synthesizing this compound.

Method 1: Direct Reaction of Elements

This method involves the direct combination of cerium metal and iodine.

-

Reaction: 2 Ce + 3 I₂ → 2 CeI₃

-

Protocol:

-

Place high-purity cerium metal turnings or powder in a quartz or tantalum crucible.

-

Add a stoichiometric amount of iodine crystals to the crucible.

-

Seal the crucible in a quartz ampoule under a high vacuum or an inert atmosphere (e.g., argon).

-

Heat the ampoule gradually to 600-800 °C in a tube furnace.

-

Maintain this temperature for several hours to ensure the reaction goes to completion.

-

Slowly cool the ampoule to room temperature.

-

The resulting product is anhydrous this compound.

-

Method 2: Reaction with Mercury(II) Iodide

This method provides an alternative route using a mercury halide.

-

Reaction: 2 Ce + 3 HgI₂ → 2 CeI₃ + 3 Hg

-

Protocol:

-

Mix cerium metal powder with a stoichiometric amount of mercury(II) iodide in a reaction vessel.

-

Heat the mixture under a vacuum.

-

The reaction proceeds with the formation of this compound and the volatilization of mercury, which is collected in a cold trap.

-

Continue heating until all the mercury has been removed.

-

The remaining solid is this compound.

-

Method 3: Ammonium (B1175870) Iodide Route

This is a common and effective method for preparing anhydrous lanthanide halides.

-

Protocol:

-

Dissolve cerium(III) oxide (Ce₂O₃) or cerium(III) carbonate (Ce₂(CO₃)₃) in a minimal amount of hydroiodic acid (HI) to form a hydrated this compound solution.

-

Add an excess of ammonium iodide (NH₄I) to the solution.

-

Carefully evaporate the water from the solution, resulting in a solid mixture of (NH₄)₃CeI₆.

-

Transfer the solid to a vacuum sublimation apparatus.

-

Heat the mixture gently under a high vacuum. The ammonium iodide will sublime and can be collected on a cold finger, leaving behind pure, anhydrous this compound.

-

The following diagram illustrates a general workflow for the synthesis of this compound via the ammonium iodide route:

Physicochemical Properties of this compound

This compound is a yellow, hygroscopic solid. It is an important precursor in various chemical syntheses, particularly in the formation of organocerium reagents. A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Chemical Formula | CeI₃ |

| Molar Mass | 520.83 g/mol |

| Appearance | Yellow solid |

| Melting Point | 752-766 °C |

| Boiling Point | ~1400 °C (decomposes) |

| Crystal Structure | Orthorhombic, PuBr₃ type |

| Solubility in Water | Soluble |

| Solubility in Acetone | Soluble |

Conclusion

The discovery of cerium in the early 19th century paved the way for the exploration of its various compounds, including this compound. While the exact historical details of its first synthesis are not clearly documented, several effective methods have been developed over the years to produce this important chemical reagent. The protocols outlined in this guide provide reliable pathways for the synthesis of this compound for research and development purposes. Its well-characterized physicochemical properties make it a valuable tool in both inorganic and organic chemistry, particularly in the field of drug development where organometallic reagents play a crucial role.

References

Unveiling the Energetics of Cerium (III) Iodide: A Technical Guide to its Standard Enthalpy of Formation

For Immediate Release

Gaithersburg, MD – December 22, 2025 – In the intricate landscape of materials science and drug development, a thorough understanding of the fundamental thermodynamic properties of chemical compounds is paramount. This technical guide delves into the core thermodynamic parameter of Cerium (III) Iodide (CeI₃), its standard enthalpy of formation (ΔHf°). This value provides critical insight into the compound's stability and the energy dynamics of its formation from its constituent elements. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, presenting curated data, detailed experimental protocols, and visual representations of the underlying principles.

Quantitative Thermodynamic Data

The standard enthalpy of formation of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their most stable forms under standard conditions (298.15 K and 1 bar). For Cerium (III) Iodide, this corresponds to the reaction:

Ce(s) + 3/2 I₂(s) → CeI₃(s)

| Thermodynamic Parameter | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Sublimation (ΔH°sub) | 295 ± 10 | Torsion Effusion | Villani, et al. (2000)[1] |

Note: The standard enthalpy of formation can be derived using Hess's Law by combining the enthalpy of solution of CeI₃ and the enthalpies of formation of the resulting aqueous ions.